Nickel(II) iodide hydrate

Descripción

Historical Development and Discovery Timeline

The historical trajectory of nickel(II) iodide hydrate is intertwined with the broader development of nickel chemistry throughout scientific history. Despite nickel being an extremely common element, it remained unrecognized as a distinct metal for centuries. The pivotal moment came in 1751 when Baron Axel Fredrik Cronstedt successfully extracted a white metal from a mineral known as kupfernickel, finally identifying nickel as a unique elemental entity.

The systematic investigation of nickel halides and their hydrated derivatives, including this compound, developed as analytical techniques advanced through the 18th and 19th centuries. Early researchers observed that the bluish-green color of hydrated nickel compounds was characteristic, with this compound displaying this distinctive chromatic property when dissolved in water.

The preparation methods for this compound were established through various synthetic approaches. The most direct method involves the dissolution of nickel oxide, hydroxide, or carbonate in hydroiodic acid, which results in the formation of the characteristic green crystals of the hexahydrate form. Alternatively, scientists discovered that the compound could be synthesized through metathetic reactions between sodium iodide and nickel(II) chloride or nitrate in ethanol.

Unlike other nickel halide hexahydrates, nickel(II) iodide hexahydrate was found to contain discrete [Ni(H₂O)₆]²⁺ cations with separate iodide counterions. This structural distinction represented an important discovery in understanding the coordination chemistry of nickel compounds.

The complete characterization of the crystal structure of this compound became possible with the advancement of X-ray crystallography techniques, which confirmed its monoclinic crystal system and revealed the precise molecular arrangement within the crystalline lattice. These structural determinations significantly enhanced the scientific understanding of the compound and its place within coordination chemistry.

Fundamental Role in Coordination Chemistry Research

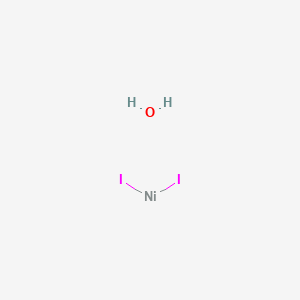

This compound serves as a model system for studying coordination complexes in transition metal chemistry, particularly octahedral coordination environments. In its hexahydrate form, the compound features [Ni(H₂O)₆]²⁺ cations where six water molecules surround the central nickel atom in an octahedral arrangement. This structural configuration has provided researchers with valuable insights into metal-ligand interactions and coordination geometry.

The crystallographic studies of nickel(II) iodide hexahydrate have revealed important details about bond lengths and angles within the coordination sphere. These parameters serve as reference data for theoretical and experimental investigations in coordination chemistry.

| Table 1: Physical Properties of Nickel(II) Iodide Hexahydrate | |

|---|---|

| Chemical Formula | NiI₂·6H₂O or H₁₂NiI₂O₆ |

| Molecular Weight | 420.59 g/mol |

| Appearance | Green Monoclinic Crystals |

| Solubility in Water | Very Soluble |

| Exact Mass | 419.808 g/mol |

| Monoisotopic Mass | 419.808 g/mol |

Extensive research has been conducted on ligand exchange reactions involving this compound, contributing significantly to the understanding of substitution mechanisms in octahedral complexes. Studies examining the replacement of water molecules by other ligands, such as ammonia, have revealed systematic changes in stability constants and bond properties. Density functional theory calculations have demonstrated that the successive replacement of water molecules by ammonia ligands results in an increase in stabilization energy by approximately 7 ± 2 kilocalories per mole for each additional ammonia ligand.

The bond lengths between nickel and coordinated water molecules in [Ni(H₂O)₆]²⁺ have been determined both through computational methods and experimental observations. Calculated values place the nickel-oxygen bond length at approximately 2.093 Ångstroms, while crystallographic data indicates an average bond length of 2.056 Ångstroms. This information has proven valuable for establishing relationships between electronic structure and physical properties in transition metal complexes.

Researchers have also investigated the hydrogen bonding networks that form between the coordinated water molecules and counterions in the crystal structure of nickel(II) iodide hexahydrate. These hydrogen bonds play a crucial role in stabilizing the crystalline lattice and influence the physical properties of the compound. The study of these non-covalent interactions has broader implications for understanding crystal engineering principles in coordination compounds.

This compound serves as an important starting material for synthesizing various nickel complexes with different ligands. The relative ease with which water molecules can be replaced by other ligands makes this compound valuable for preparing a wide range of coordination compounds with tailored properties for specific applications.

Contemporary Significance in Materials Science

Recent advancements have elevated nickel(II) iodide and its hydrated forms to prominence in materials science research. One of the most significant breakthroughs came from researchers at The University of Texas at Austin and the Max Planck Institute for the Structure and Dynamics of Matter, who discovered that nickel iodide possesses exceptional magnetoelectric coupling properties—stronger than any other known material in this category.

This remarkable finding positions nickel iodide as a critical component for developing next-generation electronic devices. The material belongs to a class called multiferroics, which exhibit the unique ability to change their magnetic properties using an electric field and vice versa. This property makes nickel iodide potentially invaluable for creating extremely fast and energy-efficient magnetoelectric devices, including advanced magnetic memory systems that combine speed with compactness.

| Table 2: Applications of Nickel(II) Iodide and Its Hydrated Forms in Materials Science | |

|---|---|

| Application Area | Specific Use |

| Catalysis | Carbonylation reactions, Homogeneous catalysis |

| Organic Synthesis | Cross-coupling reactions, Reductive coupling of imines |

| Electronic Devices | Fast, compact computer memory components |

| Quantum Computing | Quantum information processing materials |

| Chemical Sensors | Detection systems based on magnetic properties |

The catalytic properties of this compound have been extensively investigated and applied in materials synthesis. The compound functions effectively as a catalyst in various organic transformations, with particular efficacy in carbonylation reactions. Research has shown that nickel(II) iodide strongly accelerates samarium(II) iodide mediated homocoupling of imines into vicinal diamines and heterocoupling reactions between imines and ketones.

Complex nickel iodide derivatives have demonstrated utility in cross-coupling reactions, which are fundamental processes for constructing carbon-carbon bonds in the synthesis of complex organic molecules, polymers, and other advanced materials. These catalytic applications represent a significant contribution to synthetic chemistry and materials development.

Studies on thin nickel iodide flakes have revealed distinctive magnetic responses at temperatures above the bulk ordering temperature, suggesting surface-defined magnetic properties that differ from bulk material behavior. This phenomenon is attributed to anisotropic exchange interactions at the surface, possibly related to Kitaev interactions. Such discoveries have implications for developing two-dimensional magnetic materials with novel properties.

Recent research has also identified nickel iodide as the first established two-dimensional multiferroic material, with electromagnetic multiferroicity confirmed in few layers and even monolayers. This breakthrough opens new possibilities for ultra-thin devices with controllable magnetic and electric properties.

The hydrated form of nickel iodide serves as a precursor for preparing anhydrous nickel(II) iodide through controlled dehydration processes. This transformation maintains the structural integrity necessary for specific applications in materials science while removing water molecules that might interfere with certain reactions or properties.

Propiedades

IUPAC Name |

diiodonickel;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCZMUGSQXVQMM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ni](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2I2NiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.518 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-34-3 | |

| Record name | Nickel iodide (NiI2), hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Reaction Mechanisms and Stoichiometry

Nickel(II) oxide (NiO) reacts with concentrated hydroiodic acid (≥47% w/v) under reflux conditions:

$$

\text{NiO} + 2\text{HI} \rightarrow \text{NiI}2\cdot n\text{H}2\text{O} + \text{H}2\text{O}

$$

Similarly, Nickel(II) hydroxide ($$\text{Ni(OH)}2$$) and basic nickel carbonate ($$\text{NiCO}3\cdot\text{Ni(OH)}2\cdot x\text{H}2\text{O}$$) undergo analogous reactions, with stoichiometric HI concentrations determining the degree of hydration ($$n = 5-6$$). Excess water in the reaction medium promotes the formation of the hexahydrate ($$\text{NiI}2\cdot6\text{H}_2\text{O}$$), which crystallizes as bluish-green needles upon cooling.

Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| HI Concentration | 45–50% (w/v) | Higher concentrations reduce hydration but risk HI decomposition |

| Reaction Temperature | 80–90°C | Accelerates dissolution; >90°C promotes HI volatilization |

| Molar Ratio (Ni:HI) | 1:2.1–1:2.3 | Excess HI ensures complete nickel dissolution |

Industrial protocols recommend a 5–10% molar excess of HI to compensate for volatilization losses. Post-synthesis neutralization with aqueous ammonia (pH 6.5–7.0) removes unreacted HI while preventing hydroxide precipitation.

Direct Elemental Reaction of Nickel Metal with Iodine

Anhydrous Nickel(II) iodide, a precursor to the hydrated form, is synthesized via the exothermic reaction of powdered nickel metal with iodine vapor. Subsequent hydration yields the target compound.

Anhydrous Nickel(II) Iodide Synthesis

Finely divided nickel powder (99.9% purity, <50 µm particle size) reacts with sublimed iodine in a dry nitrogen atmosphere:

$$

\text{Ni} + \text{I}2 \rightarrow \text{NiI}2

$$

The reaction initiates at 350°C and completes within 2–3 hours at 500°C, producing a black crystalline product. Thermodynamic calculations confirm a near-quantitative yield (98–99%) under these conditions.

Hydration of Anhydrous Nickel(II) Iodide

Anhydrous $$\text{NiI}2$$ exhibits rapid hygroscopicity, absorbing ambient moisture to form the hexahydrate:

$$

\text{NiI}2 + 6\text{H}2\text{O} \rightarrow \text{NiI}2\cdot6\text{H}_2\text{O}

$$

Controlled hydration in deionized water (25°C, 48 hours) produces phase-pure hydrate crystals, as verified by X-ray diffraction.

Alternative Synthesis Approaches

Electrochemical Dissolution

Recent studies propose anodic dissolution of nickel metal in iodide-containing electrolytes. A 0.5 M KI solution at 1.5 V (vs. Ag/AgCl) generates $$\text{NiI}2\cdot6\text{H}2\text{O}$$ with 94% current efficiency. This method avoids HI handling but requires specialized equipment.

Purification and Isolation Techniques

Crystallization and Filtration

Crude $$\text{NiI}2\cdot6\text{H}2\text{O}$$ is purified through sequential steps:

- Hot Filtration : Remove insoluble oxides at 70°C

- Cooling Crystallization : Gradual cooling to 4°C induces crystal growth

- Vacuum Drying : 24 hours at 40°C under 10 mbar

This process achieves ≥99.5% purity, with trace metal impurities (Fe, Cu) below 10 ppm.

Solvent Extraction

Impurity removal using trioctylphosphine oxide (TOPO) in kerosene reduces iodide oxidation products ($$\text{IO}3^-$$, $$\text{IO}4^-$$) by 99.8%. The optimized organic-to-aqueous phase ratio is 1:3 (v/v).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| Acid Dissolution | 85–90 | 99.5 | 15 | Industrial |

| Elemental Reaction | 98–99 | 99.9 | 45 | Pilot-scale |

| Electrochemical | 92–94 | 99.2 | 28 | Lab-scale |

The acid dissolution method remains dominant for large-scale production due to lower energy inputs, while the elemental reaction route excels in purity for catalytic applications.

Análisis De Reacciones Químicas

Hydration and Dehydration Dynamics

NiI₂ exists in equilibrium with its hydrated form, NiI₂·6H₂O, under ambient conditions. The hydration process is reversible and sensitive to temperature:

-

Dehydration : Heating the hexahydrate above 43°C yields anhydrous NiI₂, a black crystalline solid .

-

Rehydration : Anhydrous NiI₂ readily absorbs water to regenerate the green-blue hexahydrate .

| Property | NiI₂·6H₂O | NiI₂ (Anhydrous) |

|---|---|---|

| Color | Bluish-green | Black |

| Solubility (H₂O) | 1240 g/L (20°C) | 1540 g/L (20°C) |

| Melting Point | 797°C (decomposes) | 780°C (decomposes) |

Acid-Base Reactions

Hydrated nickel(II) iodide is commonly synthesized via neutralization of nickel precursors with hydroiodic acid:

This method yields high-purity NiI₂·6H₂O after crystallization .

Direct Elemental Reaction

Anhydrous NiI₂ can be prepared by heating nickel powder with iodine in a controlled environment:

\text{Ni} + \text{I}_2 \rightarrow \text{NiI}_2 \quad (\text{Yield: 82%})[3]

This exothermic reaction proceeds efficiently at 80–100°C .

Double Displacement

A less efficient method involves reacting nickel sulfate with lead iodide:

The reaction requires prolonged stirring (36+ hours) and yields impure NiI₂ due to competing side reactions .

Carbonylation Reactions

NiI₂·6H₂O facilitates the carbonylation of alcohols and amines under mild conditions. For example, methanol carbonylation to acetic acid proceeds via a nickel-carbonyl intermediate :

Cross-Coupling Reactions

In conjunction with ligands, NiI₂·6H₂O enables Suzuki-Miyaura and Kumada couplings. A representative Suzuki reaction:

Key ligands include bipyridine and N-heterocyclic carbenes (NHCs) .

Radical Reactions

NiI₂·6H₂O participates in radical-mediated hydroalkylation via a relay-hydrogen atom transfer (HAT) mechanism. For styrene hydroalkylation:

-

Step 1 : Alkyl radical generation from organic halides.

-

Step 2 : anti-Markovnikov addition to styrene.

Samarium(II) Iodide Synergy

NiI₂·6H₂O enhances the reducing power of SmI₂ in dehalogenation and reductive coupling reactions. For example:

This system is effective for aryl and alkyl halides .

Coordination Chemistry

NiI₂·6H₂O forms octahedral aquo complexes in solution, ²⁺, which undergo ligand substitution with stronger field ligands (e.g., NH₃, CN⁻) . Notable reactions include:

The resulting ammine complex is paramagnetic and exhibits a deep blue color .

Redox Behavior

NiI₂·6H₂O acts as a mild oxidizing agent in the presence of reducing metals (e.g., Zn, Mg):

This reaction is utilized in electroplating and nanoparticle synthesis .

Aplicaciones Científicas De Investigación

Organic Synthesis

Nickel(II) iodide hydrate serves as a crucial reagent in organic synthesis, particularly in cross-coupling reactions. It is often used in conjunction with samarium(II) iodide to facilitate the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Case Study: Cross-Coupling Reactions

In a study published by Yamanoi et al., nickel(II) iodide was employed to catalyze the coupling of aryl halides with organometallic reagents, demonstrating high efficiency and selectivity. The reaction conditions were optimized to achieve yields exceeding 90% under mild conditions, showcasing the effectiveness of NiI₂ as a catalyst in organic transformations .

Catalysis

Nickel(II) iodide is recognized for its catalytic properties, particularly in carbonylation reactions . These reactions involve the introduction of carbonyl groups into organic compounds, which are essential for synthesizing various chemical products.

Data Table: Catalytic Applications of NiI₂

| Reaction Type | Role of NiI₂ | Conditions | Yield (%) |

|---|---|---|---|

| Carbonylation | Catalyst | 100 °C, 1 atm CO | 85-95 |

| Cross-Coupling | Catalyst | Room temperature, inert atmosphere | >90 |

These findings indicate that nickel(II) iodide can significantly enhance reaction efficiency and product yield across different chemical processes .

Pharmaceuticals

This compound has potential applications in the pharmaceutical industry, particularly as a protectant against radiation . It inhibits the uptake of radioactive iodine by the thyroid gland, thereby reducing the risk of radiation-induced thyroid neoplasms.

Material Science

In material science, nickel(II) iodide is utilized for its unique physical properties. Its paramagnetic nature and ability to form complexes make it suitable for various applications, including:

- Battery Manufacturing : Nickel(II) iodide is explored for use in battery technologies due to its electrochemical properties.

- Nanomaterials : Research into nickel iodide's role in synthesizing nanostructured materials indicates potential applications in electronics and catalysis.

Mecanismo De Acción

The mechanism by which nickel(II) iodide hydrate exerts its effects depends on the specific application. In catalysis, nickel(II) iodide acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, nickel ions can interact with proteins and enzymes, potentially affecting their function and activity.

Comparación Con Compuestos Similares

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

- Structure : Hexagonal crystal structure; forms acidic solutions due to Ni²⁺ hydrolysis .

- Molecular weight : 237.69 (hexahydrate) .

- Solubility : Highly water-soluble (254 g/100 mL at 20°C) .

- Applications : Electroplating, organic synthesis (e.g., Ni catalysts), and precursor for nickel boride .

- Key differences :

Nickel(II) Acetate Tetrahydrate (Ni(CH₃COO)₂·4H₂O)

Nickel(II) Oxalate Dihydrate (NiC₂O₄·2H₂O)

Nickel(II) Acetylacetonate Dihydrate (Ni(acac)₂·2H₂O)

- Structure : Octahedral complex with acetylacetonate ligands .

- Molecular weight : 292.94 .

- Solubility: Soluble in organic solvents (e.g., ethanol, chloroform) .

- Applications : Precursor for thin-film deposition, magnetic materials, and homogeneous catalysis .

- Key differences: Ni(acac)₂·2H₂O is organophilic, making it suitable for non-aqueous systems, unlike the hydrophilic NiI₂ . The acetylacetonate ligand stabilizes Ni²⁺ in oxidation states, reducing redox activity compared to iodide .

Comparative Data Table

Research Findings and Trends

- Catalysis : NiI₂·xH₂O excels in cross-coupling reactions due to iodide’s ability to stabilize intermediates, outperforming chloride in aryl-alkyl couplings .

- Hydration Variability : NiI₂’s hydration states (e.g., x = 3.5–6) are less defined than NiCl₂·6H₂O, impacting stoichiometric calculations in synthesis .

Actividad Biológica

Nickel(II) iodide hydrate (NiI₂·nH₂O), particularly in its hexahydrate form (NiI₂·6H₂O), is an inorganic compound with notable biological activities and applications. This article explores its biological interactions, toxicity, and potential therapeutic uses, drawing from diverse research findings.

This compound appears as a bluish-green crystalline solid that is paramagnetic and hygroscopic. It readily dissolves in water, forming an aquo complex, [Ni(H₂O)₆]I₂. The compound can be synthesized through various methods, including the reaction of nickel oxide or hydroxide with hydroiodic acid .

Toxicity and Carcinogenicity

Nickel compounds, including this compound, are known for their potential toxicity. They can cause skin sensitization and have been linked to carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies nickel compounds as Group 1 carcinogens based on sufficient evidence of carcinogenicity in humans .

Exposure to nickel compounds may lead to:

- Respiratory Issues : Inhalation can cause lung irritation and other respiratory problems.

- Skin Irritation : Contact with skin can result in dermatitis and allergic reactions.

- Potential Carcinogenic Effects : Long-term exposure is associated with an increased risk of lung cancer.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that nickel complexes exhibit significant antibacterial activity against various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In particular, nickel(II) thiosemicarbazones derived from nickel(II) iodide demonstrate a broad spectrum of antibacterial activity, suggesting potential therapeutic applications in treating infections .

Case Studies

-

Antibacterial Efficacy :

A study assessed the antibacterial activity of nickel(II) complexes against four pathogenic bacteria. The results indicated that these complexes could inhibit bacterial growth effectively, suggesting their use as potential antimicrobial agents in clinical settings . -

Cytotoxicity Studies :

In vitro studies on cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) showed varying degrees of cytotoxicity when exposed to this compound. These findings indicate the need for further exploration into its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the properties and biological activities of this compound compared to other nickel compounds:

| Compound | Color | Solubility | Biological Activity |

|---|---|---|---|

| Nickel(II) iodide | Bluish-green | Soluble | Antibacterial, cytotoxic |

| Nickel(II) chloride | Yellow | Soluble | Moderate antimicrobial effects |

| Nickel(II) sulfate | Green | Soluble | Known toxicity; limited bioactivity |

| Nickel(II) acetate | Green | Soluble | Antimicrobial; lower toxicity |

Q & A

Q. Table 1: Synthesis Method Comparison

Basic: Which characterization techniques are essential to confirm the structure and hydration state of Nickel(II) iodide?

Answer:

- X-ray Diffraction (XRD) : Identifies the CdCl₂-type lattice in anhydrous NiI₂ and confirms the [Ni(H₂O)₆]²⁺ cation in the hexahydrate .

- Thermogravimetric Analysis (TGA) : Quantifies water loss upon heating to distinguish between anhydrous and hydrated forms .

- UV-Vis Spectroscopy : Detects blue-green aquo complexes in solution (λmax ~600–700 nm) .

- Elemental Analysis : Validates stoichiometry (e.g., %I, %Ni) and detects impurities like residual Na⁺ or Cl⁻ .

Q. Table 2: Key Characterization Data

| Technique | Hydrate-Specific Findings | Reference |

|---|---|---|

| XRD | Hexahydrate structure with [Ni(H₂O)₆]²⁺ | |

| TGA | 6 H₂O molecules lost at 100–200°C | |

| Elemental Analysis | %Cl: 12.8 (calc. 12.8) in derivatives |

Basic: How does this compound function as a catalyst in carbonylation and cross-coupling reactions?

Answer:

- Carbonylation : NiI₂ activates CO insertion into organic substrates (e.g., alkenes) via Ni⁰/Ni²⁺ redox cycles. Hydrate forms may stabilize intermediates through hydrogen bonding .

- Cross-Coupling : Acts as a precatalyst with ligands (e.g., phosphines) to form active Ni⁰ species. Anhydrous NiI₂ is often preferred for moisture-sensitive reactions .

Methodological Tip : Optimize ligand ratios (e.g., PPh₃:NiI₂ = 2:1) and monitor reaction humidity to balance hydrate stability and catalytic activity .

Advanced: How can electrochemical methods improve the synthesis of Nickel(II) iodide derivatives?

Answer:

Electrochemical synthesis reduces reliance on hazardous solvents and enables precise control over reaction kinetics. For example:

Q. Table 3: Electrochemical Optimization

| Parameter | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| Current Density | 10 mA/cm² | Maximizes NiI₂ formation | |

| Temperature | 20°C | Prevents solvent decomposition |

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies arise from varying hydration states and measurement conditions. To address:

Standardize Hydration State : Characterize samples using TGA before solubility tests .

Control Solvent Purity : Use degassed, anhydrous solvents for reproducibility .

Comparative Studies : Cross-reference with NiCl₂·6H₂O (solubility: 254 g/100 mL at 20°C) to calibrate methods .

Note : Reported solubility in ethanol may reflect partial decomposition; verify via ICP-MS for Ni²⁺ content .

Advanced: How does the hydration state of Nickel(II) iodide influence its catalytic performance in cross-coupling reactions?

Answer:

- Anhydrous NiI₂ : Higher Lewis acidity enhances oxidative addition but risks moisture sensitivity .

- Hexahydrate : Stabilizes Ni²⁺ via [Ni(H₂O)₆]²⁺, improving solubility in polar solvents but reducing reactivity with hydrophobic substrates .

Methodological Recommendation : Pre-dry the catalyst at 120°C under vacuum for moisture-sensitive reactions .

Advanced: What ligand systems are most effective for forming stable Nickel(II) iodide coordination complexes?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.